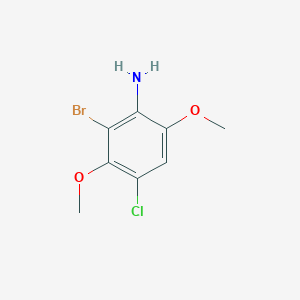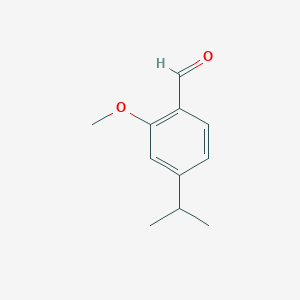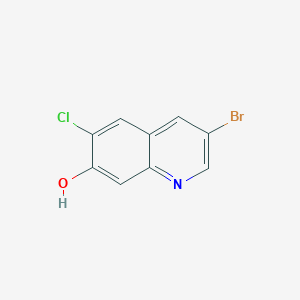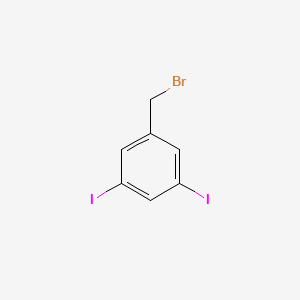
1-(Bromomethyl)-3,5-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,5-diiodobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group (-CH2Br) at the first position and iodine atoms at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-diiodobenzene can be synthesized through several methods, including:
Halogenation of 1-(Bromomethyl)benzene: This involves the selective iodination of 1-(Bromomethyl)benzene using iodine in the presence of a suitable catalyst.
Direct Bromination: Bromination of 3,5-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired substitution pattern on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3,5-diiodobenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atoms can be reduced to form diiodobenzene derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution Reactions: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromomethylbenzoic acid derivatives.
Reduction: Diiodobenzene derivatives.
Substitution Reactions: Amines, alcohols, and other functional groups.
Applications De Recherche Scientifique
1-(Bromomethyl)-3,5-diiodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of iodine metabolism and its biological effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)-3,5-diiodobenzene exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3,5-diiodobenzene is compared to other similar compounds, such as:
1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but different iodine positions.
1-(Chloromethyl)-3,5-diiodobenzene: Similar but with a chlorine atom instead of bromine.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Propriétés
Formule moléculaire |
C7H5BrI2 |
|---|---|
Poids moléculaire |
422.83 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H5BrI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Clé InChI |
NVJVLFPJACZVIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1I)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


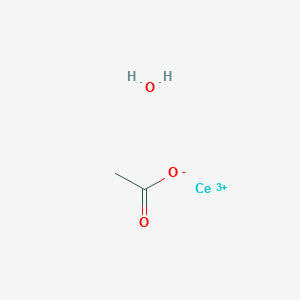
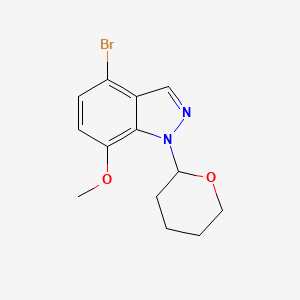
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
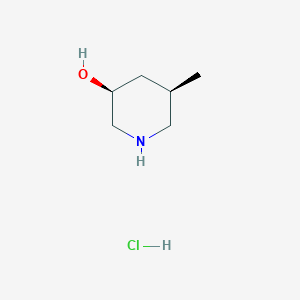
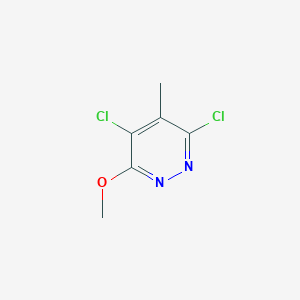
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
